4-(quinazolin-2-yl)phenol
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Overview
Description
4-(quinazolin-2-yl)phenol is a chemical compound that features a quinazoline ring fused with a phenol group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the quinazoline and phenol moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinazolin-2-yl)phenol typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-aminobenzamide with salicylaldehyde under acidic conditions to form the quinazoline core, which is then hydroxylated to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(quinazolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinazolin-2-ylquinone.
Reduction: 4-(quinazolin-2-yl)cyclohexanol.
Substitution: 4-(quinazolin-2-yl)-2,6-dibromophenol.
Scientific Research Applications
4-(quinazolin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-biofilm agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(quinazolin-2-yl)phenol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phenol group can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets such as proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 4-(quinazolin-4-yl)phenol
- 4-(quinazolin-6-yl)phenol
- 4-(quinazolin-8-yl)phenol
Uniqueness
4-(quinazolin-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition and antimicrobial activity, compared to its analogs .
Properties
CAS No. |
1262537-33-6 |
---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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